molecular formula C14H21N2O9P B12733107 [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate CAS No. 115365-22-5

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate

Cat. No.: B12733107
CAS No.: 115365-22-5
M. Wt: 392.30 g/mol
InChI Key: PVIXGMKWHZZEJX-HBNTYKKESA-N
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Description

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a pyrimidine ring and a phosphorylated oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Attachment of the Oxolane Moiety: The oxolane ring is introduced through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.

    Phosphorylation: The final step involves the phosphorylation of the oxolane moiety using dimethoxyphosphoryl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in DNA and RNA synthesis.

    Industry: The compound is used in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate involves its interaction with specific molecular targets. The phosphorylated oxolane moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: A nucleoside with a similar pyrimidine ring structure.

    2’-Deoxyuridine: Another nucleoside with a similar oxolane moiety.

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

Uniqueness

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate is unique due to its specific combination of a phosphorylated oxolane moiety and a methylated pyrimidine ring. This structure allows it to interact with biological systems in ways that other similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

115365-22-5

Molecular Formula

C14H21N2O9P

Molecular Weight

392.30 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate

InChI

InChI=1S/C14H21N2O9P/c1-8-5-16(14(20)15-13(8)19)11-4-9(17)10(25-11)6-24-12(18)7-26(21,22-2)23-3/h5,9-11,17H,4,6-7H2,1-3H3,(H,15,19,20)/t9-,10+,11+/m0/s1

InChI Key

PVIXGMKWHZZEJX-HBNTYKKESA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CP(=O)(OC)OC)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CP(=O)(OC)OC)O

Origin of Product

United States

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